molecular formula C7H14O2S B1587477 Ethyl 2-methyl-2-(methylthio)propionate CAS No. 49773-24-2

Ethyl 2-methyl-2-(methylthio)propionate

Cat. No. B1587477
CAS RN: 49773-24-2
M. Wt: 162.25 g/mol
InChI Key: JLURSSXMQSLZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615661B2

Procedure details

Ethyl 2-bromoisobutyrate (40.0 g, 0.205 mole), methanethiol (1.09 g, 0.0226 mole), potassium hydroxide (14.4 g, 0.226 mole,), ethyl alcohol (100 g), refluxed reaction mixture until peak for ethyl 2-bromoisobutyrate is no longer detectable by gas chromatography. Distill to purify.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:10][SH:11].[OH-].[K+]>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[C:2]([CH3:9])([S:11][CH3:10])[CH3:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
1.09 g
Type
reactant
Smiles
CS
Name
Quantity
14.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distill
CUSTOM
Type
CUSTOM
Details
to purify

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C)(SC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.